molecular formula C15H14Br2O6 B11081708 methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

Cat. No.: B11081708
M. Wt: 450.08 g/mol
InChI Key: WTTLFVLYQYOQPQ-UHFFFAOYSA-N
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Description

METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE is a synthetic organic compound belonging to the chromanone family It is characterized by its complex structure, which includes bromine atoms, methoxy groups, and a chromanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE typically involves multiple steps:

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism by which METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE exerts its effects involves interactions with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6,8-DICHLORO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE
  • METHYL 6,8-DIFLUORO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE

Uniqueness

METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological systems and materials applications.

Properties

Molecular Formula

C15H14Br2O6

Molecular Weight

450.08 g/mol

IUPAC Name

methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C15H14Br2O6/c1-6(13(18)21-2)10-8-4-7(16)5-9(17)12(8)23-15(20)11(10)14(19)22-3/h4-6,10-11H,1-3H3

InChI Key

WTTLFVLYQYOQPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2Br)Br)C(=O)OC)C(=O)OC

Origin of Product

United States

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